molecular formula C42H42N2O8 B2506121 cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid CAS No. 352707-76-7

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B2506121
CAS No.: 352707-76-7
M. Wt: 702.804
InChI Key: RVWTZOQEGZFGIH-UYEAFXNLSA-N
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Description

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid (hereafter referred to by its full IUPAC name) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of the α-amino group due to its orthogonality and ease of removal under mild basic conditions . The cyclopentane backbone distinguishes this compound from linear or other cyclic analogs, offering unique conformational constraints that influence peptide folding and stability.

Properties

IUPAC Name

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLDVIJVCPIJCM-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Fmoc-cycloleucine, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a unique structural configuration that contributes to its biological activity, particularly in the context of drug design and development.

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 351.40 g/mol
  • CAS Number : 117322-30-2
  • Purity : ≥95% (HPLC)
  • Melting Point : 187 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cell signaling and metabolic processes. Its structure allows it to mimic natural amino acids, facilitating incorporation into peptides and proteins.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have demonstrated that derivatives of fluorenone compounds exhibit antiproliferative effects on cancer cell lines. For instance, the introduction of hydrophobic groups on fluorenone scaffolds has shown promise as tubulin binders, which are crucial in cancer treatment due to their role in disrupting microtubule dynamics .
  • Neuroprotective Effects :
    • The compound's structural characteristics suggest potential neuroprotective properties, possibly through modulation of neuronal signaling pathways. Research indicates that similar compounds can influence apoptotic pathways and enhance cell survival under stress conditions .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that Fmoc-cycloleucine derivatives may exhibit antimicrobial activity, targeting various pathogens through mechanisms that disrupt cellular integrity and function .

Case Study 1: Antiproliferative Activity

In a study examining the effects of fluorenone derivatives on cancer cell lines, it was found that specific modifications to the fluorenone scaffold enhanced binding affinity to tubulin, leading to reduced cell proliferation in vitro. This underscores the potential of Fmoc-cycloleucine as a scaffold for developing new anticancer agents.

Case Study 2: Neuroprotection in Models of Ischemia

Research involving ischemic models has shown that compounds similar to this compound can significantly reduce neuronal death by modulating apoptotic signaling pathways. This suggests a promising avenue for therapeutic interventions in neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Fmoc-cycloleucineAntitumorTubulin binding inhibition
Fluorenone derivativeNeuroprotectiveModulation of apoptosis pathways
Fmoc-cycloleucineAntimicrobialDisruption of cellular integrity

Scientific Research Applications

Peptide Synthesis

The primary application of cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid lies in its role as a building block in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino group during the assembly of peptide chains. This allows for the selective addition of amino acids, facilitating the formation of complex peptides.

Synthesis Process

The synthesis typically involves:

  • Protection of Amino Groups : The Fmoc group protects the amino functionality.
  • Coupling Reactions : The protected compound is coupled with other amino acids using coupling reagents.
  • Deprotection : The Fmoc group is removed under mild acidic conditions to reveal the free amino group for further reactions.

This compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C9. These enzymes are crucial in drug metabolism, making this compound significant for pharmacological studies.

Inhibition Studies

Research indicates that this compound can selectively inhibit certain cytochrome P450 enzymes, which may lead to:

  • Improved understanding of drug metabolism.
  • Development of safer pharmaceutical compounds by predicting drug-drug interactions.

Chemical Biology Applications

The compound can also serve as a probe in chemical biology studies to investigate protein-protein interactions and other cellular processes. Modifications to the cyclopentane ring can yield specific probes targeting various biological entities.

Functionalization

Functional groups can be introduced to:

  • Create fluorescent labels for visualization within living cells.
  • Investigate cellular mechanisms through targeted binding studies.

Comparison with Similar Compounds

Cyclohexane Analog: cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic Acid

Structural Differences :

  • Ring Size: The cyclohexane analog (CAS 194471-85-7) replaces the cyclopentane ring with a six-membered cyclohexane ring, introducing an additional CH₂ group (molecular formula C₂₂H₂₃NO₄ vs. C₂₁H₂₁NO₄ for the cyclopentane variant) .
  • Hazards: Both compounds share similar hazard statements (e.g., H302: harmful if swallowed), but the cyclohexane variant includes additional warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Fmoc-Protected Piperazine Derivative: 2-[4-(Fmoc)piperazin-1-yl]acetic Acid

Key Differences :

  • Heterocyclic Core : The piperazine ring (C₄H₁₀N₂) introduces two nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities compared to the cyclopentane carboxylic acid .
  • Functional Group Placement : The acetic acid side chain in this compound (CAS 180576-05-0) is appended to the piperazine ring, contrasting with the direct attachment of the carboxylic acid group to the cyclopentane in the target compound .
  • Applications : Piperazine derivatives are often employed as linkers in drug discovery due to their flexibility, whereas cyclopentane-based analogs are favored for rigidifying peptide backbones .

Fmoc-tranexamic Acid: (1r,4r)-4-[Fmoc-amino)methyl]cyclohexane-1-carboxylic Acid

Structural and Functional Contrasts :

  • Substituent Position: The amino group in Fmoc-tranexamic acid is methyl-substituted and attached to the cyclohexane ring, whereas the target compound features a cis-configuration of the amino and carboxylic acid groups on cyclopentane .
  • Synthetic Utility : Fmoc-tranexamic acid is used to introduce rigid, trans-cyclohexane motifs into peptides, while the cyclopentane analog provides a smaller, more strained scaffold for conformational studies .

Fmoc-Protected Selenadiazole and Thiadiazole Derivatives

Examples :

  • FAA7995: (S)-2-(Fmoc-amino)-3-(7-nitrobenzo[c][1,2,5]selenadiazol-4-yl)propanoic acid (C₂₄H₁₉N₅O₆Se, MW 552.41 g/mol) .
  • FAA8020: (S)-2-(Fmoc-amino)-3-(7-nitrobenzo[c][1,2,5]thiadiazol-4-yl)propanoic acid (C₂₄H₁₉N₅O₆S, MW 505.51 g/mol) .

Comparison :

  • Fluorogenic Properties : These derivatives incorporate selenadiazole or thiadiazole moieties, enabling fluorescence detection in peptide tracking, a feature absent in the cyclopentane carboxylic acid .
  • Molecular Weight and Solubility : The larger heteroaromatic groups increase molecular weight and may reduce aqueous solubility compared to the cyclopentane analog .

Fmoc-Protected Hexanedioic Acid Derivative

Example: (S)-2-(Fmoc-amino)hexanedioic acid (CAS 250384-77-1, C₂₂H₂₃NO₆) . Distinguishing Features:

  • Applications : This compound is utilized in synthesizing branched peptides or metal-chelating constructs, whereas the cyclopentane derivative is tailored for constrained linear sequences .

Research Findings and Implications

  • Functional Group Impact : Heteroaromatic substituents (e.g., selenadiazole) introduce fluorescence but may complicate purification due to increased hydrophobicity .
  • Safety Considerations : Cyclohexane and cyclopentane analogs share similar toxicity profiles, but handling precautions vary slightly based on irritancy risks .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Cyclopentanecarboxylic acid derivatives are functionalized with the Fmoc (fluorenylmethoxycarbonyl) group under anhydrous conditions using coupling agents like HOBt/DIC in dichloromethane or DMF .
  • Step 2 : Stereochemical control (cis-configuration) is achieved by chiral auxiliaries or enantioselective catalysis, monitored via HPLC with chiral columns .
  • Step 3 : Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .
    • Critical Parameters : Temperature (0–25°C), pH (neutral to slightly basic), and solvent polarity to minimize racemization .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) .
  • NMR : 1^1H and 13^13C NMR to confirm stereochemistry (e.g., coupling constants for cis-configuration) and Fmoc-group integration .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight (e.g., C26_{26}H27_{27}NO5_5 requires [M+H]+^+ = 458.19) .

Q. What safety precautions are essential when handling this compound?

  • Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization per GHS classifications .
  • Protocols :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in fume hoods to avoid inhalation .
  • Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
    • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., racemization or Fmoc deprotection)?

  • Optimization Strategies :

  • Coupling Agents : Replace DIC with TBTU or HATU for higher efficiency and reduced side products .
  • Temperature Control : Perform reactions at 0–4°C to stabilize intermediates and suppress racemization .
  • Solvent Selection : Use DMF for better solubility of Fmoc-amino acids, but switch to THF for acid-sensitive steps .
    • Monitoring : Real-time FTIR to track carbamate formation and detect premature deprotection .

Q. How do contradictions in spectral data (e.g., NMR vs. MS) arise, and how should they be resolved?

  • Common Issues :

  • Impurities : Residual solvents (e.g., DMF) may obscure NMR peaks; use deuterated solvents and lyophilize samples .
  • Stereochemical Artifacts : Compare experimental 1^1H NMR coupling constants with DFT-predicted values for cis/trans isomers .
    • Resolution : Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography for ambiguous cases .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Stability Studies :

  • pH : Stable at pH 7–9 (Fmoc group resists hydrolysis); degradation accelerates below pH 3 (carbamate cleavage) .
  • Temperature : Decomposition above 40°C (TGA data shows mass loss at 150–200°C) .
    • Storage Recommendations : Lyophilized form stored at -20°C retains >90% stability after 12 months .

Q. How does this compound interact with biological systems in peptide synthesis applications?

  • Mechanistic Insights :

  • The Fmoc group acts as a temporary protecting group, removable via piperidine (20% in DMF) for stepwise peptide elongation .
  • Cyclopentane backbone enhances rigidity, improving peptide binding affinity to targets like GPCRs .
    • Challenges : Steric hindrance from the cyclopentane ring may reduce coupling efficiency in bulky peptide sequences .

Data Contradictions and Mitigation

Q. Discrepancies in reported toxicity How to reconcile conflicting GHS classifications?

  • Analysis : Some SDSs list acute toxicity (H302) , while others lack ecotoxicological data .
  • Mitigation : Assume worst-case hazard (Category 4 oral toxicity) and conduct in vitro assays (e.g., Ames test) to fill data gaps .

Q. Why do different synthetic routes report varying enantiomeric excess (ee) values?

  • Root Cause : Catalyst choice (e.g., Lipase vs. chiral Pd complexes) impacts stereoselectivity .
  • Solution : Use kinetic resolution (e.g., Candida antarctica lipase) to achieve >99% ee for cis-isomers .

Tables

Property Value/Description Reference
Molecular FormulaC26_{26}H27_{27}NO5_5
Melting Point158–162°C (decomposes)
SolubilityDMF > DCM > MeOH (sparingly in H2_2O)
HPLC Retention Time8.2 min (C18, 70% MeCN/H2_2O)
Enantiomeric Excess (ee)95–99% (chiral HPLC)

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